molecular formula C9H9IN2O3 B3317721 5'-Iodo-4'-methyl-2'-nitroacetanilide CAS No. 97113-37-6

5'-Iodo-4'-methyl-2'-nitroacetanilide

Cat. No. B3317721
CAS RN: 97113-37-6
M. Wt: 320.08 g/mol
InChI Key: ICFCWWBJZQNCDV-UHFFFAOYSA-N
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Description

5’-Iodo-4’-methyl-2’-nitroacetanilide is a chemical compound . It is a derivative of nitroacetanilide, which is a nitro derivative of acetanilide . There are two other isomers of nitroacetanilide, 2-nitroacetanilide and 3-nitroacetanilide .

Scientific Research Applications

Crystalline Composition Analysis

Crystallizations in pharmaceutical and chemical manufacturing often involve controlling impurity levels. A study by Moynihan and Armstrong (2019) utilized a two-phase dissolution medium to analyze the composition of multi-particle crystalline samples. Although not directly focusing on 5'-Iodo-4'-methyl-2'-nitroacetanilide, this research offers insights into techniques that could be applied to its study, particularly in understanding impurity distribution within crystalline materials. This approach combines partial dissolution with particle sizing and high-performance liquid chromatography (HPLC) analysis, which could be relevant for analyzing the crystalline properties of 5'-Iodo-4'-methyl-2'-nitroacetanilide (Moynihan & Armstrong, 2019).

Nitration and Oxidation Studies

Lian et al. (2020) conducted a study on the nitration of 1-methyl-2,4,5-triiodoimidazole using various nitrating reagents. Their research, although not directly on 5'-Iodo-4'-methyl-2'-nitroacetanilide, is relevant for understanding the chemical behavior of iodine-rich compounds under nitration conditions. This study provides insights into the synthesis and characterization of nitro derivatives, which could be applicable to the study of 5'-Iodo-4'-methyl-2'-nitroacetanilide (Lian et al., 2020).

Synthesis and Properties of Nitroxides

A study by Zhurko et al. (2020) focused on the synthesis of highly strained nitroxides and their properties. While this research does not directly involve 5'-Iodo-4'-methyl-2'-nitroacetanilide, it highlights important methodologies in the synthesis and analysis of complex organic compounds with potential relevance to the study of 5'-Iodo-4'-methyl-2'-nitroacetanilide. This research could offer valuable methodologies for exploring the chemical properties and potential applications of 5'-Iodo-4'-methyl-2'-nitroacetanilide (Zhurko et al., 2020).

Iodinated Disinfection Byproducts in Cooking

Pan et al. (2016) explored the formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized table salt. This study is indirectly related to 5'-Iodo-4'-methyl-2'-nitroacetanilide, as it deals with the behavior of iodine in various chemical reactions. Understanding the formation and control of I-DBPs could provide insights into the stability and reactivity of iodine-containing compounds like 5'-Iodo-4'-methyl-2'-nitroacetanilide (Pan, Zhang, & Li, 2016).

Continuous Flow Iodination

A study by Dunn et al. (2018) described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via continuous flow conditions. This research provides valuable insights into iodination techniques under continuous flow, which might be applicable to the study of 5'-Iodo-4'-methyl-2'-nitroacetanilide. The study explores various bases and conditions for iodination, offering a potential method for synthesizing or modifying iodine-containing compounds like 5'-Iodo-4'-methyl-2'-nitroacetanilide (Dunn et al., 2018).

properties

IUPAC Name

N-(5-iodo-4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCWWBJZQNCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Iodo-4'-methyl-2'-nitroacetanilide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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